molecular formula C13H10ClN3O2 B1407764 (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one CAS No. 1429180-77-7

(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one

Cat. No. B1407764
M. Wt: 275.69 g/mol
InChI Key: NWHBYLZBPGSARH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloropyrimidin-4-yl” is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals . It’s also known as “2-Chloropyrimidin-4-yl Chloride” and has a molecular weight of 148.98 . On the other hand, “4-phenyloxazolidin-2-one” doesn’t have specific information available.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For “2-Chloropyrimidin-4-yl”, it has a molecular formula of C4H2Cl2N2 . Unfortunately, the molecular structure for “®-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one” is not available in the sources I found.

Scientific Research Applications

Structural and Molecular Studies

  • Molecular Conformation Analysis: The compound (4R)-3-(2-chloropropanoyl)-4-phenyloxazolidin-2-one, closely related to the requested compound, has been analyzed for its molecular conformation. The oxazolidinone ring in this compound exhibits a twist conformation. The phenyl ring is inclined at a significant angle to the plane of the oxazolidinone ring, which may influence its reactivity and interactions (García-Merinos et al., 2014).

Synthesis and Chemical Reactions

  • Allylation of N-Acyliminium Ions

    Research has shown that N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, which include variants of the target compound, can undergo allylation. This process involves the conversion of these sulfones into N-acyliminium ions, which then react with allyltrimethylsilane. This suggests potential applications in synthetic chemistry (Marcantoni et al., 2002).

  • Acylation Optimization

    Optimized conditions for the acylation of (R)-4-phenyloxazolidin-2-one, a compound structurally similar to the target, have been developed. This optimization is crucial for enhancing the efficiency and yield of chemical reactions involving such compounds (Candeias et al., 2001).

Crystal Structure Analysis

  • X-Ray Diffraction and DFT Studies: Detailed structural analysis and density functional theory (DFT) calculations have been conducted on compounds closely related to (R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one. These studies are vital for understanding the molecular structure and electronic properties, which can guide the development of new pharmaceuticals or materials (Murugavel et al., 2014).

Applications in Drug Development

  • Chiral Auxiliary for Synthesis: The compound (R)-4-phenyloxazolidin-2-one, similar to the target molecule, has been identified as an effective chiral auxiliary for stereoselective conjugate additions. This is crucial for the asymmetric synthesis of various bioactive molecules, demonstrating the compound's relevance in drug development (Robiette et al., 2003).

properties

IUPAC Name

(4R)-3-(2-chloropyrimidin-4-yl)-4-phenyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-12-15-7-6-11(16-12)17-10(8-19-13(17)18)9-4-2-1-3-5-9/h1-7,10H,8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHBYLZBPGSARH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C2=NC(=NC=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-3-(2-chloropyrimidin-4-yl)-4-phenyloxazolidin-2-one
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